molecular formula C₁₀H₁₇N₂O₂⁻ B1140129 4-Isocyanato-TEMPO CAS No. 88418-69-3

4-Isocyanato-TEMPO

Cat. No.: B1140129
CAS No.: 88418-69-3
M. Wt: 197.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

It is widely used in electron paramagnetic resonance (EPR) spectroscopy for the postsynthetic modification of nucleic acids, particularly RNA . This compound is notable for its stability and ability to provide valuable insights into the structure and dynamics of macromolecules.

Mechanism of Action

4-Isocyanato-TEMPO is used as a spin label or probe to report on microenvironment and molecular interactions in various assemblies . It is often used in oxidations as a catalyst .

Safety and Hazards

4-Isocyanato-TEMPO is not for human or veterinary use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Preparation Methods

4-Isocyanato-TEMPO can be synthesized from 4-amino-TEMPO through a straightforward reaction . The process involves the conversion of the amino group to an isocyanate group, typically using phosgene or its derivatives. Industrial production methods often employ non-phosgene routes due to the toxicity of phosgene. These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate .

Chemical Reactions Analysis

4-Isocyanato-TEMPO undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with amines to form urea derivatives.

    Addition Reactions: It can add to nucleophiles such as alcohols and thiols.

    Polymerization: It can participate in polymerization reactions to form polyurethanes.

Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed are urea derivatives, carbamates, and polyurethanes .

Comparison with Similar Compounds

4-Isocyanato-TEMPO is unique among nitroxide spin labels due to its isocyanate functional group, which allows for specific and stable labeling of nucleic acids. Similar compounds include:

Properties

IUPAC Name

4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIRLWXVLZEWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O-])(C)C)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N2O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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